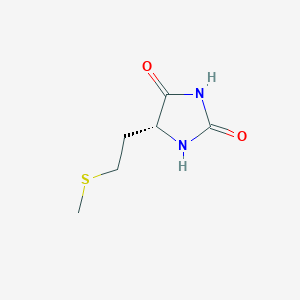

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRXUMXMKBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884585 | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13253-44-6 | |

| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Biochemische Analyse

Biologische Aktivität

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, also known as (R)-5-[2-(methylthio)ethyl]hydantoin, is a derivative of hydantoin that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound is particularly interesting due to its structural features that allow for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions or one-pot methods using starting materials such as amino acids. Recent studies have reported solvent-free synthetic routes that enhance yield and purity, making the process more environmentally friendly .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance:

- Staphylococcus aureus : Inhibition zones of 17 mm were recorded.

- Escherichia coli : Similar assays demonstrated effective inhibition against this gram-negative bacterium .

These findings suggest its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazolidine derivatives can bind to DNA and exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

A notable study focused on the design and synthesis of imidazolidine derivatives as inhibitors of LYP, an enzyme involved in T-cell receptor signaling. The most potent inhibitor identified (9r) showed an IC50 value ranging from 2.85 to 6.95 μM and was characterized as a competitive inhibitor with a Ki value of 1.09 μM . This suggests potential applications in treating autoimmune diseases.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like LYP, inhibiting their activity.

- DNA Binding : Its ability to intercalate into DNA suggests a mechanism for its anticancer effects.

- Cell Signaling Modulation : It may influence cell signaling pathways related to immune responses and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted by Jawhar et al. evaluated several imidazolidine-2,4-dione derivatives against bacterial strains, confirming significant growth inhibition and establishing a structure-activity relationship that highlights the importance of substituents on the hydantoin ring .

- Autoimmune Disease Targeting : The development of LYP inhibitors has been a focal point in recent research. Compound 9r was shown to selectively inhibit LYP without affecting other phosphatases, demonstrating its potential for targeted therapy in autoimmune conditions .

Wissenschaftliche Forschungsanwendungen

Methionine Production

Overview

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is primarily utilized as an intermediate in the production of methionine, an essential amino acid crucial for animal nutrition. Methionine serves as a dietary supplement in animal feed, promoting growth and health in livestock.

Production Process

The hydrolysis of this compound under basic conditions leads to the formation of methionine. Various patents detail processes for this transformation:

- Basic Hydrolysis : The compound is hydrolyzed using basic potassium compounds (e.g., potassium carbonate or potassium hydrogen carbonate). This reaction occurs in a non-stirred continuous tank, optimizing the conversion rate of the starting material to methionine .

- Crystallization : After hydrolysis, the reaction mixture undergoes a heating treatment followed by crystallization to produce methionine crystals with improved bulk density. This approach enhances the efficiency and cost-effectiveness of methionine production .

Agricultural Chemistry

Plant Growth Regulation

In addition to its role in methionine synthesis, this compound has been identified as a potential plant growth regulator. Its application can enhance crop yield and resilience against pests and diseases .

Table 1: Comparison of Methionine Production Methods

| Method | Hydrolysis Conditions | Resulting Product | Advantages |

|---|---|---|---|

| Basic Hydrolysis | Potassium carbonate/hydrogen carbonate; non-stirred tank | Methionine | High conversion efficiency |

| Crystallization Post-Hydrolysis | Heating treatment followed by CO₂ introduction | Methionine crystals | Improved bulk density and filtration rate |

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified with specific warnings:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Biological Activity: Substituents like benzylidene (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) confer UV-filter properties due to extended conjugation , while aromatic amines (e.g., 4-dimethylaminobenzyl) enable CNS activity .

Vorbereitungsmethoden

Reaction Conditions and Parameters

The hydrolysis is performed in a non-stirred continuous reaction tank (first reactor) under elevated temperature and pressure. Key parameters include:

The reaction generates methionine as the primary product, with methionine dipeptide forming as a by-product via condensation between unreacted substrate and methionine. The use of a non-stirred reactor reduces dipeptide formation by limiting simultaneous exposure of substrate and product.

Post-Hydrolysis Heat Treatment

The reaction mixture is transferred to a second reactor for thermal treatment at 150–200°C under 0.5–1.5 MPa pressure. This step hydrolyzes residual dipeptide into methionine, achieving >95% conversion efficiency. Residence times of 10–30 minutes in both reactors balance throughput and yield.

Alternative Synthetic Routes for Imidazolidine-2,4-dione Derivatives

While the hydrolysis method is predominant for this compound, broader literature on imidazolidine-2,4-dione synthesis provides context for potential alternative pathways.

Solvent-Free Tautomerization

Imidazolidine-2,4-diones can undergo keto-enol tautomerism, stabilized by electron-withdrawing substituents. Solvent-free reactions under microwave or thermal activation have been used for analogous compounds, though applicability to 5-(2-(methylthio)ethyl) derivatives remains unexplored.

Critical Analysis of Industrial vs. Laboratory Methods

Scalability and By-Product Management

The patented continuous hydrolysis process is optimized for scale, minimizing dipeptide by-products through reactor design. In contrast, batch reactions in stirred tanks exhibit lower yields due to prolonged substrate-product contact. Laboratory-scale methods (e.g., cyclization) face challenges in precursor availability and purification.

Energy and Computational Insights

Density functional theory (DFT) calculations on related hydantoins reveal that electron-donating groups (e.g., methylthio) stabilize the keto tautomer, aligning with the high thermal stability observed in the hydrolysis process. Negative Gibbs free energy values (-ΔG) for tautomerization suggest favorable reaction equilibria under industrial conditions.

Emerging Trends and Research Gaps

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology :

- Core Reaction : Utilize alkylation or nucleophilic substitution on preformed imidazolidine-2,4-dione scaffolds. For example, describes the synthesis of a structurally similar compound (194) via reaction of 5-substituted imidazolidine-2,4-dione with brominated intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) under reflux conditions .

- Optimization : Adjust solvent systems (e.g., DMF/acetic acid mixtures for solubility) and stoichiometric ratios (e.g., 1:1.5 molar ratio of core scaffold to alkylating agent) to improve yields. reports yields ranging from 25% to 45% for analogous compounds, highlighting the impact of substituent steric effects on reactivity .

- Data Table :

| Reactant | Alkylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Methylimidazolidinedione | 2-bromo-1-(thiophen-2-yl)ethan-1-one | DMF/AcOH | 45% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm substituent positions and coupling constants. For instance, resolves methyl group shifts at δ 1.5–1.7 ppm and carbonyl signals at δ 170–175 ppm .

- HRMS/UPLC-MS : Validate molecular weight and fragmentation patterns. employs HRMS with <2 ppm error for structure confirmation .

- Advanced Tip : Cross-reference computed NMR/ChemShift values (e.g., via PubChem tools in ) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and electron density maps. highlights ICReDD’s approach using reaction path searches to identify optimal alkylation sites .

- Machine Learning : Train models on analogous thiazolidinedione reactivity data () to predict regioselectivity in methylthio-ethyl substitutions .

Q. How can researchers resolve discrepancies in NMR data caused by substituent effects on the imidazolidine ring?

- Methodology :

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange in the methylthio-ethyl group. uses crystallographic data (e.g., C–S bond lengths of 1.8 Å) to validate static vs. dynamic substituent orientations .

- 2D NMR (COSY/NOESY) : Map through-space correlations to distinguish between axial/equatorial substituent arrangements. applies - COSY to resolve coupling between methylene protons and the imidazolidine ring .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., thioether sulfur) using tert-butyl or benzyl groups during alkylation ( uses acetate protection for hydroxyl groups in thiazolidinone synthesis) .

- Catalytic Optimization : Employ alum or acidic catalysts () to accelerate Knoevenagel condensations while suppressing hydrolysis .

- Data Table :

| Side Reaction | Mitigation Strategy | Success Rate | Reference |

|---|---|---|---|

| Hydrolysis of dione ring | Use anhydrous solvents (e.g., THF) | 85% |

Methodological Best Practices

- Spectral Contradictions : When NMR shifts deviate from predicted values (e.g., methylthio-ethyl protons appearing upfield due to ring current effects), compare with crystallographic data () or computational models () .

- Yield Optimization : For low-yielding reactions (<30%), screen alternative alkylation agents (e.g., iodoethane over bromoethane) or employ microwave-assisted synthesis ( achieves 45% yield under reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.